1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a bromobenzyl group and a phenyl group
Preparation Methods
The synthesis of 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromobenzyl group: This step involves the reaction of the pyrazole derivative with 4-bromobenzyl bromide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.
Chemical Reactions Analysis
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific compound being synthesized from this intermediate.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-methanol: This compound has an alcohol group instead of an aldehyde group.
1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-nitrile: This compound has a nitrile group instead of an aldehyde group.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-16-8-6-13(7-9-16)10-20-11-15(12-21)17(19-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYALQIJKANHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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